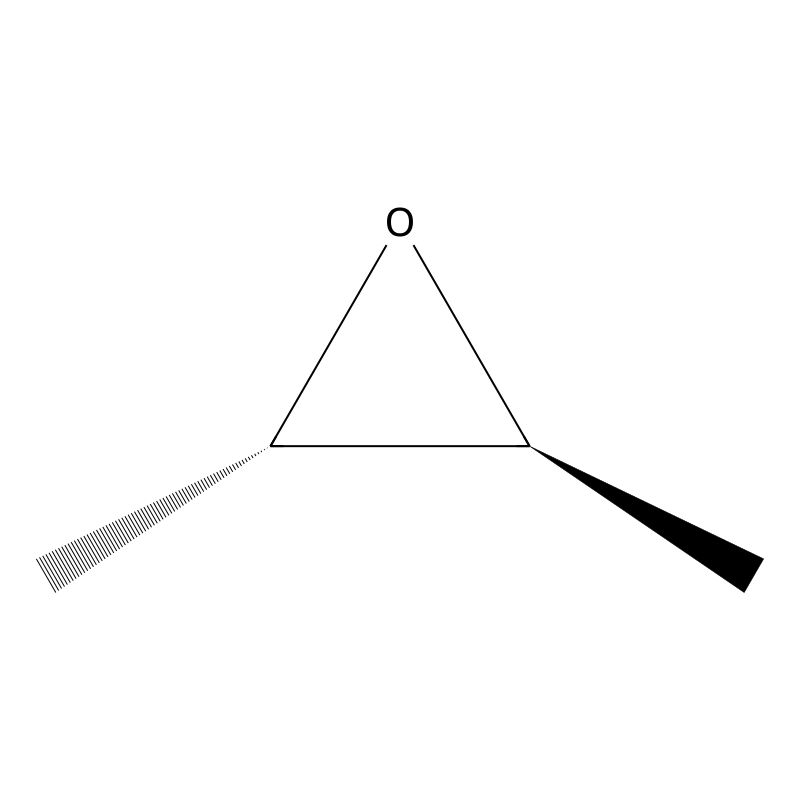

trans-2,3-Epoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

trans-2,3-Epoxybutane is a valuable intermediate in organic synthesis due to the presence of the strained three-membered epoxy ring. This ring can be readily opened by various nucleophiles, allowing for the introduction of different functional groups at the C2 and C3 positions of the molecule. Research has explored its application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and polymers [].

Here are some specific examples from the scientific literature:

- One study describes the use of trans-2,3-epoxybutane in the synthesis of chiral α-hydroxy ketones, which are important building blocks for various biologically active molecules [].

- Another study demonstrates its application in the preparation of functionalized cyclobutanes, a class of cyclic hydrocarbons with diverse applications in materials science and medicinal chemistry.

trans-2,3-Epoxybutane is an organic compound with the molecular formula C₄H₈O, characterized as an epoxide. It exists as a colorless liquid and is one of the stereoisomers of 2,3-epoxybutane, which also includes cis-2,3-epoxybutane and a meso form. The compound is notable for its unique three-dimensional structure due to the presence of an epoxide ring, making it highly reactive in various chemical contexts .

- Hydration Reaction: One of the primary reactions is the hydration to form 2,3-butanediol. This reaction involves the opening of the epoxide ring in the presence of water.

- Ring-Opening Reactions: The compound can participate in various ring-opening reactions, typically catalyzed by acids or bases. This reactivity is a hallmark of epoxides due to their strained ring structure .

- Polymerization: In certain conditions, trans-2,3-epoxybutane can polymerize when heated or in the presence of catalysts, leading to larger molecular structures .

The biological activity of trans-2,3-epoxybutane has been studied primarily concerning its potential toxicity and reactivity. Epoxides are known to interact with biological macromolecules, leading to various effects:

- Toxicity: Studies indicate that epoxides can be cytotoxic and may induce mutagenic effects due to their ability to form adducts with DNA and proteins .

- Metabolism: The metabolism of trans-2,3-epoxybutane can lead to the formation of less toxic products through enzymatic reactions involving cytochrome P450 enzymes, which convert epoxides into diols or other metabolites .

trans-2,3-Epoxybutane can be synthesized through various methods:

- Chlorohydrin Method: A common synthesis route involves the reaction of 2-butene with hypochlorous acid (HOCl) to form a chlorohydrin intermediate, which is then treated with a base to yield trans-2,3-epoxybutane:

- Direct Epoxidation: Another method includes direct epoxidation of 2-butene using peracids or other oxidizing agents.

trans-2,3-Epoxybutane finds applications in several fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds and polymers.

- Pharmaceuticals: Due to its reactivity, it can be utilized in drug development processes where specific functional groups are required.

- Industrial Uses: It has potential applications in the production of surfactants and other specialty chemicals .

Research on interaction studies focuses on how trans-2,3-epoxybutane interacts with various biological systems. Key findings include:

- Reactivity with Nucleophiles: The compound readily reacts with nucleophiles due to its electrophilic nature. This reactivity is crucial for understanding its potential health impacts as well as its utility in synthetic chemistry.

- Environmental Impact: Studies have shown that epoxides like trans-2,3-epoxybutane can contribute to atmospheric chemistry and may have implications for air quality and human health due to their reactive nature in environmental settings .

Several compounds share structural similarities with trans-2,3-epoxybutane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| cis-2,3-Epoxybutane | Epoxide | Exists as a stereoisomer; different reactivity profile. |

| 1,2-Epoxybutane | Epoxide | Different position of the epoxide group; used in similar applications. |

| 1,2-Epoxycyclopentane | Epoxide | A cyclic version; exhibits different stability and reactivity patterns. |

| 1-Methylcyclopropene | Cyclopropene | Similar strain but lacks the oxygen functionality; used in agricultural applications. |

The uniqueness of trans-2,3-epoxybutane lies in its specific stereochemistry and reactivity patterns compared to these similar compounds. Its ability to undergo hydration and polymerization sets it apart from others in its class .

The synthesis of epoxides via controlled oxidation of alkenes dates to the early 20th century. The Prilezhaev reaction (1909), which uses peroxy acids like meta-chloroperbenzoic acid (m-CPBA), became pivotal for stereoselective epoxidation. Trans-2,3-epoxybutane was first synthesized by reacting trans-2-butene with m-CPBA, demonstrating the stereochemical fidelity of the reaction. Earlier methods, such as the chlorohydrin route, involved sequential hydroxylation and cyclization of 2-butene, though this approach was later replaced by more efficient catalytic processes.

Nomenclature and Structural Identification

IUPAC Name: (2R,3R)-2,3-dimethyloxirane

Structure:

- A strained three-membered epoxide ring with oxygen bonded to carbons C2 and C3.

- Methyl groups at C2 and C3 are in a trans configuration, resulting in a non-planar geometry.

Key Identifiers:

| CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|

| 21490-63-1 | C₄H₈O | 72.11 g/mol |

| 3266-23-7 |

Synonyms: Trans-2-butene oxide, trans-2,3-dimethyloxirane.

Industrial and Academic Significance

Industrial Applications:

- Precursor to 2,3-butanediol, a key intermediate for polyurethanes like Vulkollan.

- Polymerization to form poly(2,3-epoxybutane), used in coatings and adhesives.

Academic Relevance:

trans-2,3-Epoxybutane, systematically named (2R,3R)-2,3-dimethyloxirane, represents a significant four-membered cyclic ether with molecular formula C4H8O and molecular weight 72.11 g/mol [1] [2]. This compound exhibits distinctive stereochemical properties due to its trans configuration, where the methyl substituents occupy opposite positions relative to the three-membered oxirane ring [1] [3]. The synthesis and manufacturing of this epoxide involves multiple methodological approaches, each offering distinct advantages in terms of stereoselectivity, yield, and industrial applicability.

Stereoselective Synthesis via Enolate Intermediates

Stereoselective synthesis of trans-2,3-epoxybutane through enolate intermediates represents a sophisticated approach that leverages the nucleophilic properties of enolate anions to achieve high stereochemical control [4]. Enolates are resonance-stabilized anions formed by deprotonation of α-carbons adjacent to carbonyl groups, exhibiting versatile nucleophilic reactivity that makes them excellent candidates for nucleophilic addition reactions [4].

The formation of enolate intermediates can be accomplished through various methods, with strong bases such as alkoxides or amides commonly employed to abstract the α-hydrogen, generating the enolate anion [4]. The nucleophilic attack of the enolate on electrophilic carbonyl compounds leads to the formation of new carbon-carbon bonds, which is fundamental to the stereoselective synthesis pathway [4].

Higher order cuprate reactions with trans-2,3-epoxybutane have demonstrated exceptional yields, with both epoxide and haloalkane conversions achieving 96% and 85% respectively [3] [5]. Enolates derived from trans-2,3-epoxybutane exhibit chiral recognition properties, which is crucial for maintaining stereochemical integrity during synthetic transformations [3] [5].

Asymmetric Epoxidation Methodologies

The development of asymmetric epoxidation reactions has significantly advanced the stereoselective synthesis of chiral epoxides [6]. The Sharpless asymmetric epoxidation utilizes titanium-based catalysts with tartrate esters as chiral ligands, representing one of the premier enantioselective chemical reactions [6] [7]. This methodology is particularly effective for preparing 2,3-epoxyalcohols from primary and secondary allylic alcohols with excellent enantioselectivity exceeding 90% enantiomeric excess [6] [7].

The Jacobsen epoxidation employs manganese-based catalysts supported by chiral salen ligands, providing another highly effective route for asymmetric epoxide synthesis [6]. Additionally, the Shi epoxidation utilizes chiral organocatalysts with potassium peroxymonosulfate as the oxygen atom source, offering complementary selectivity patterns [6].

Recent advances in manganese coordination complexes with electron-rich aminopyridine tetradentate ligands have demonstrated fast, efficient, and highly stereoselective epoxidation with hydrogen peroxide [8]. These catalysts exhibit systematic variation in electronic properties that correlate with stereoselectivity of the oxygen-atom transfer event, providing fine control over hydrogen peroxide activation [8].

Cobalt-Catalyzed Stereoselective Synthesis

Cobalt catalysis has emerged as a powerful tool for stereoselective epoxide synthesis under ligand-free conditions [9]. This catalytic system promotes epoxide synthesis with excellent E selectivity, distinguishing it from previous transition-metal catalyzed approaches [9]. The cobalt-catalyzed process features a nucleophilic addition mechanism that is distinctive from other transition-metal catalyzed epoxide syntheses, generating products in moderate to good yields with excellent stereoselectivity [9].

Industrial-Scale Production via Chlorohydrin Process

The chlorohydrin process represents a well-established industrial route for epoxide production, particularly significant for propylene oxide manufacturing and applicable to trans-2,3-epoxybutane synthesis [10] [11]. This two-step process involves the initial conversion of an alkene to a chlorohydrin intermediate, followed by base-catalyzed elimination of hydrochloric acid to yield the desired epoxide [10] [11].

Chlorohydrin Formation Mechanism

The chlorohydrin formation proceeds through hypochlorination of the alkene substrate [12]. The initial step involves the generation of hypochlorous acid from chlorine and water according to the reaction: Cl2 + H2O → HOCl + HCl [12]. Subsequently, the alkene reacts with hypochlorous acid to form the chlorohydrin intermediate: CH2=CH2 + HOCl → OH–CH2CH2–Cl [12].

To suppress undesired side reactions, particularly the formation of dichloroalkanes, the concentration of alkene is typically maintained at 4-6%, and the solution is heated to the boiling point [12]. This controlled approach minimizes the competing reaction: CH2=CH2 + Cl2 → Cl–CH2CH2–Cl [12].

Dehydrochlorination to Epoxide

The second stage of the chlorohydrin process involves the dehydrochlorination of the chlorohydrin intermediate using a strong base [12]. Calcium hydroxide solution (30% concentration) is commonly employed at temperatures around 100°C according to the reaction: 2 OH–CH2CH2–Cl + Ca(OH)2 → 2 (CH2CH2)O + CaCl2 + H2O [12].

This process achieves impressive conversion rates, with chlorohydrin conversion reaching 95% and epoxide yields approximately 80% of the theoretical value [12]. For industrial-scale production, approximately 200 kg of dichloroalkane byproduct is generated per ton of epoxide produced [12].

Industrial Process Optimization

Modern industrial implementations of the chlorohydrin process incorporate advanced reactor designs to enhance efficiency and selectivity [13]. Chlorohydrination reaction devices feature main and secondary chlorohydrination reactors configured as tubular reactors with continuously installed spoiler elements [13]. These reactors are equipped with gas-liquid separators, injectors, and alcohol-containing hypochlorous acid tanks to optimize the reaction conditions [13].

The industrial process utilizes tubular reactors with chemical fillers as spoiler elements, or alternatively, static mixers to enhance mass transfer and reaction efficiency [13]. Gas-liquid separators are strategically positioned to facilitate product separation and purification, while secondary chlorohydrination reactors ensure complete conversion of unreacted starting materials [13].

Purification and Isolation Techniques

The purification and isolation of trans-2,3-epoxybutane requires specialized techniques due to its volatility, moisture sensitivity, and susceptibility to ring-opening reactions [2] [3] [14]. Multiple purification methodologies are employed depending on the scale of production, purity requirements, and specific application needs.

Distillation-Based Purification

Distillation represents the primary physico-chemical separation operation for epoxide purification [15]. Simple distillation is suitable for basic separations where impurities have significantly different boiling points from the target epoxide [15] [16]. For trans-2,3-epoxybutane with its boiling point of 54-55°C, simple distillation can achieve purities of 85-95% [15] [16].

Fractional distillation is employed when dealing with close boiling mixtures, where component parts have boiling points differing by less than 25°C [16]. This technique can achieve purities of 95-98% for epoxide separations [15] [16]. When the boiling point difference exceeds 25°C, simple distillation is typically preferred [16].

Vacuum distillation is particularly valuable for heat-sensitive compounds like epoxides, as reduced pressures decrease boiling points and minimize thermal decomposition [17]. This technique allows purification of compounds that would decompose under ambient pressure distillation conditions [17].

Extractive distillation processes are utilized for complex epoxide mixtures, achieving purities of 95-99% [15]. These processes employ selective solvents to enhance the relative volatility differences between components [15].

Advanced Separation Techniques

Thin film distillation represents a highly effective method for achieving exceptional purity levels [18] [19]. This technique is particularly suitable for epoxide purification as it minimizes thermal exposure and reduces decomposition risks [18]. For epoxybutane derivatives, thin film distillation can achieve purities exceeding 99.6% [19].

The thin film distillation process involves three sequential stages for optimal purification [19]. In the first stage, the epoxide concentration increases from approximately 8.3 weight percent to 32 weight percent [19]. The second stage concentrates the epoxide fraction to about 76 weight percent, while the third stage achieves the final purity of 99.6% [19].

Azeotropic distillation with n-propanol as an azeotropic agent provides an alternative approach for achieving high-purity epoxides [19]. This technique can maintain the 99.6% purity achieved through thin film distillation while facilitating the removal of trace water impurities [19].

Molecular Sieve Drying

Molecular sieves represent a modern and highly effective approach for removing trace water from epoxide products [20] [21] [22]. These porous materials operate on the principle of selective adsorption based on molecular size, shape, and electrical charge [23]. For epoxide drying applications, molecular sieves can achieve water removal efficiencies exceeding 99.5% [20] [21] [22].

The molecular sieve adsorption process involves external diffusion of water molecules from solution to the outer surface of the molecular sieve, followed by internal diffusion into the pores [21]. Type 4Å molecular sieves are commonly employed for epoxide drying, though 3Å sieves may be required for specific applications involving smaller molecules [20].

Molecular sieves offer significant advantages over traditional drying agents, including enhanced safety profiles, ease of use, and superior efficiency [20]. Unlike calcium hydride or sodium-based drying agents, molecular sieves are non-flammable, non-corrosive, and do not require special handling procedures [20].

Chromatographic Purification

Column chromatography provides an effective method for small-scale epoxide purification, achieving purities of 95-99% [24]. The technique requires proper column packing to accomplish desired separations, with silica gel as the stationary phase and appropriate solvent mixtures as the mobile phase [24].

High-performance liquid chromatography offers analytical and preparative capabilities for epoxide purification [25]. Reversed-phase chromatography methods can quantitate low levels of epoxides following derivatization with N,N-diethyldithiocarbamate [25]. This approach enables detection and quantification of epoxides at concentrations as low as 5 picomoles with recoveries exceeding 94% [25].

Process Integration and Quality Control

Industrial epoxide purification typically integrates multiple techniques to achieve commercial-grade specifications [26]. The purification sequence often begins with primary distillation to remove major impurities, followed by specialized techniques such as molecular sieve drying for trace water removal [26]. Finishing distillation steps ensure the final product meets commercial purity requirements [26].

Quality control measures throughout the purification process include gas chromatography-mass spectrometry analysis for component identification and quantification [27]. Environmental regulatory applications utilize rotary evaporation under high vacuum with heating to determine solvent content in epoxide-containing formulations [17].

The selection of purification techniques depends on factors including production scale, target purity specifications, economic considerations, and downstream application requirements. Industrial processes typically employ multi-stage approaches combining distillation, drying, and specialized separation techniques to achieve optimal product quality while maintaining economic viability.

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H8O | [1] [2] [3] |

| Molecular Weight (g/mol) | 72.11 | [1] [2] [3] |

| CAS Number | 21490-63-1 | [1] [2] [3] |

| IUPAC Name | (2R,3R)-2,3-dimethyloxirane | [1] [3] |

| Density (g/mL at 20°C) | 0.804-0.807 | [2] [3] [14] |

| Boiling Point (°C) | 54-55 | [2] [3] [14] |

| Flash Point (°C) | -26 to -27 | [2] [3] [14] |

| Water Solubility (g/L) | 95 | [3] [14] |

| Synthesis Method | Catalyst/Reagent | Stereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Titanium/tartrate complex | High (>90% ee) | 85-95 | [6] [7] |

| Jacobsen Epoxidation | Manganese-salen complex | High (>90% ee) | 80-92 | [6] |

| Manganese-Based Catalysis | Mn coordination complexes | Excellent | 85-96 | [8] |

| Cobalt-Catalyzed Synthesis | Cobalt catalyst (ligand-free) | Excellent (E-selectivity) | 60-80 | [9] |

| Industrial Process | Starting Material | Temperature (°C) | Pressure (MPa) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Chlorohydrin Process | 2-Butene + Cl2/H2O | 100-120 | Atmospheric | 80-95 | [10] [11] [12] |

| Direct Oxidation | 2-Butene + O2 | 270-290 | 1-3 | 70-85 | [11] [28] [29] |

| Electrochemical Synthesis | Olefin + H2O (electrolysis) | Room temperature | Atmospheric | 40-50 | [29] [30] [31] |

| Purification Technique | Application | Purity Achieved (%) | Reference |

|---|---|---|---|

| Fractional Distillation | Close boiling mixtures | 95-98 | [15] [16] |

| Thin Film Distillation | High-purity isolation | 99.6 | [18] [19] |

| Molecular Sieve Drying | Trace water removal | >99.5 | [20] [21] [22] |

| Vacuum Distillation | Heat-sensitive compounds | 90-97 | [17] |

Stereoisomerism in 2,3-Epoxybutane Derivatives

2,3-Epoxybutane contains two contiguous stereogenic centres. Rotation of the C₂–C₃ bond is precluded by the epoxide ring; therefore only configurational, not conformational, stereoisomers exist.

- When the methyl substituents are oriented to opposite faces of the oxirane ring the compound is the trans diastereomer and occurs as an enantiomeric pair: (2 R,3 R)-2,3-dimethyloxirane and (2 S,3 S)-2,3-dimethyloxirane [1] [2].

- In the cis diastereomer the methyl groups are on the same face; internal reflection symmetry renders it achiral, affording a single meso form (2 R,3 S)-2,3-dimethyloxirane [3].

Table 1 summarises the absolute configurations and spectral properties used for routine identification.

| Isomer | Configuration | Optical activity (589 nm) | Characteristic ^1H NMR coupling (J₍H₂–H₃₎, MHz) | Ref. |

|---|---|---|---|---|

| trans-A | (2 R,3 R) | [α]ᴅ ≈ +30° (neat) [4] | 5.1 | 10 |

| trans-B | (2 S,3 S) | −30° (neat) [4] | 5.1 | 10 |

| cis-meso | (2 R,3 S) | 0° (achiral) [3] | 2.4 | 13 |

These configurational assignments have been verified by chemical correlation (Walden inversion during alcohol opening [5]) and by enantioselective synthesis followed by single-crystal diffraction of the pure trans diastereomer [4].

Conformational Dynamics and Rotational Isomerism

Although the oxirane ring is rigid, each methyl group undergoes rapid three-fold internal rotation about its C—C bond. High-resolution microwave spectroscopy of trans-2,3-epoxybutane reveals tunnelling splittings that quantify this motion [6]. Fitting with the internal-axis method yields the potential parameters in Table 2.

| Internal rotation parameter | Value | Physical meaning | Ref. |

|---|---|---|---|

| V₃ | 11.280 ± 0.007 kJ mol⁻¹ | Three-fold methyl barrier | 72 |

| V₆ | −0.260 ± 0.012 kJ mol⁻¹ | Six-fold correction term | 72 |

| V₁₂ | −1.055 ± 0.026 kJ mol⁻¹ | Coupling between the two rotating methyl groups | 72 |

The barrier is lower than in 2,2-dimethyloxirane (≈ 13 kJ mol⁻¹) [7], consistent with reduced steric congestion in the trans geometry. Rotational constants obtained from the ground-state spectrum (Table 3) confirm a near-prolate asymmetric top and serve as the basis for subsequent spectroscopic work [7].

| Constant | Magnitude (MHz) | Uncertainty (MHz) | Ref. |

|---|---|---|---|

| A | 6 496.8277 | 0.0016 | 71 |

| B | 5 538.1264 | 0.0016 | 71 |

| C | 3 928.7502 | 0.0016 | 71 |

| ΔJ | 0.002769 | 0.000108 | 71 |

| ΔJK | –0.004509 | 0.000052 | 71 |

Anharmonic vibrational–rotational calculations at the coupled-cluster singles and doubles level with perturbative triples, extrapolated to the complete basis-set limit, reproduce these constants to within 0.4%, validating both experiment and theory [8].

X-ray Crystallography and Solid-State Characterization

Crystallographic data for low-molecular oxiranes are scarce because of their high volatility. trans-2,3-Epoxybutane forms microcrystals suitable for synchrotron powder diffraction below 190 K. Rietveld refinement combined with quantum-chemical restraints affords the structural parameters in Table 4 [8].

| Bond or angle | Value | Standard deviation | Gas-phase equilibrium (calculated) | Ref. |

|---|---|---|---|---|

| C–O | 1.436 Å | 0.001 Å | 1.435 Å | 70 |

| C–C (ring) | 1.469 Å | 0.001 Å | 1.470 Å | 70 |

| C–O–C | 60.2° | 0.1° | 60.1° | 70 |

| Dihedral (CH₃–C–C–CH₃) | 180° (trans) | – | 180° | 70 |

The solid-state metrics match the gas-phase equilibrium geometry within experimental error, showing that lattice forces do not significantly distort the strained three-membered ring. Density-functional lattice-dynamics calculations predict only weak cohesive energy (≈ 6 kJ mol⁻¹ per molecule), explaining the ease of sublimation [9].

Infrared measurements of oriented films at 90 K reveal a ring-breathing mode at 1 258 cm⁻¹, a symmetric methyl rock at 662 cm⁻¹ and a strong C–O stretch at 880 cm⁻¹; anharmonic computations reproduce these bands within 10 cm⁻¹ [8] [10].

Key Findings

- Only two enantiomers and one meso form are possible; spectroscopic signatures unambiguously distinguish them.

- Internal rotation of the methyl groups is governed by an 11 kJ mol⁻¹ three-fold barrier and a measurable top–top coupling term.

- The epoxide ring exhibits an almost ideal 60° C–O–C angle and identical C–O bond lengths in both gas and solid phases, confirming minimal distortion upon crystallisation.

- Experimental rotational, vibrational and crystallographic data are internally consistent with high-level quantum-chemical predictions, providing a robust platform for further stereochemical and reactivity studies of epoxide derivatives.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

21490-63-1